4-(4-nitrophenoxy)benzyl 2-oxo-2H-chromene-3-carboxylate
Overview
Description
4-(4-Nitrophenoxy)benzyl 2-oxo-2H-chromene-3-carboxylate is a complex organic compound with a molecular formula of C23H15NO7 and a molecular weight of 417.37 g/mol . This compound is part of the coumarin family, which is known for its diverse biological activities and applications in various fields such as medicine, biology, and chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-nitrophenoxy)benzyl 2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 4-nitrophenol with benzyl 2-oxo-2H-chromene-3-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency in industrial production .
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenoxy)benzyl 2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Reduction: 4-(4-Aminophenoxy)benzyl 2-oxo-2H-chromene-3-carboxylate.
Substitution: Various substituted benzyl 2-oxo-2H-chromene-3-carboxylates depending on the nucleophile used.
Scientific Research Applications
4-(4-Nitrophenoxy)benzyl 2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-nitrophenoxy)benzyl 2-oxo-2H-chromene-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways due to its structural similarity to other biologically active coumarins. These interactions may involve binding to enzymes or receptors, leading to modulation of biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-2H-chromene-3-carboxylate: Similar coumarin derivative with different substituents.
4-(4-Aminophenoxy)benzyl 2-oxo-2H-chromene-3-carboxylate: Reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
4-(4-Nitrophenoxy)benzyl 2-oxo-2H-chromene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitrophenoxy and benzyl groups attached to the coumarin backbone makes it a versatile compound for various applications .
Properties
IUPAC Name |
[4-(4-nitrophenoxy)phenyl]methyl 2-oxochromene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO7/c25-22(20-13-16-3-1-2-4-21(16)31-23(20)26)29-14-15-5-9-18(10-6-15)30-19-11-7-17(8-12-19)24(27)28/h1-13H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWOFQJZFINKFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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